Ethyl benzoate
Overview
Description
Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid with a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . This compound is almost insoluble in water but miscible with most organic solvents . This compound is commonly used in fragrances and artificial fruit flavors .
Scientific Research Applications
Ethyl benzoate is used in various scientific research applications:
Biology: this compound is used in the study of ester hydrolysis and enzyme activity.
Medicine: It is used in the formulation of certain pharmaceuticals and as a flavoring agent in medicinal syrups.
Mechanism of Action
Target of Action
Ethyl benzoate, a simple yet significant ester, is a derivative of benzoic acid . It is primarily used as a flavoring agent in pharmaceuticals to mask the taste of various medications, making them more palatable for consumers . It is also a favored ingredient in perfumes and scented beauty products, enhancing the olfactory appeal of creams and lotions .
Mode of Action
This compound is formed by the condensation of benzoic acid and ethanol . The synthesis of this compound is primarily conducted through the esterification of benzoic acid. This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible .
Biochemical Pathways
It is known that esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .
Pharmacokinetics
It is known that this compound is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents . This suggests that it may have good bioavailability due to its ability to dissolve in organic solvents.
Result of Action
The result of this compound’s action is primarily sensory. As a flavoring agent, it masks the taste of various medications, making them more palatable for consumers . In perfumery and cosmetics, this compound’s pleasant, slightly sweet scent reminiscent of almonds makes it a favored ingredient in perfumes and scented beauty products .
Action Environment
This compound should be kept in a cool, well-ventilated area away from direct sunlight and heat sources . The ester should be stored in a tightly sealed and moisture-resistant container to prevent hydrolysis and the loss of aroma . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Ethyl benzoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store it in a well-ventilated place . In case of contact with eyes or skin, it should be rinsed immediately with plenty of water .
Biochemical Analysis
Biochemical Properties
Ethyl benzoate participates in biochemical reactions primarily as an ester. It is formed by the esterification of benzoic acid with ethanol, a reaction catalyzed by a strong acid such as sulfuric acid
Cellular Effects
It has been suggested that this compound may enhance cellular cholesterol efflux to high-density lipoprotein (HDL), and reduce net lipid accumulation in response to oxidized low-density lipoprotein (LDL)
Molecular Mechanism
It is known that this compound is synthesized through the esterification of benzoic acid with ethanol, a reaction that follows the Fischer esterification mechanism
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound
Metabolic Pathways
This compound is likely metabolized through ester hydrolysis, which would yield ethanol and benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .
Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then washed, dried, and distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl benzoate undergoes various chemical reactions, including hydrolysis, reduction, and transesterification .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to benzoic acid and ethanol under acidic or basic conditions.
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent.
Transesterification: this compound can undergo transesterification reactions to form different esters by applying LeChatlier’s principle.
Major Products:
Hydrolysis: Benzoic acid and ethanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Comparison with Similar Compounds
- Methyl benzoate
- Propyl benzoate
- Isopropyl benzoate
- Phenyl benzoate
Comparison: this compound is unique due to its specific esterification of benzoic acid with ethanol, resulting in distinct solubility and reactivity characteristics. Compared to mthis compound, this compound has a slightly higher molecular weight and different solubility properties. Propyl benzoate and isopropyl benzoate have longer alkyl chains, which affect their physical properties and reactivity. Phenyl benzoate, on the other hand, has an aromatic ring attached to the ester group, giving it unique chemical properties .
Properties
IUPAC Name |
ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038696 | |
Record name | Ethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |
Record name | Benzoic acid, ethyl ester | |
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Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
75.50 °C. @ 760.00 mm Hg | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.043-1.050 | |
Record name | Ethyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | Ethyl benzoate | |
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CAS No. |
93-89-0 | |
Record name | Ethyl benzoate | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Benzoic acid, ethyl ester | |
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Record name | Ethyl benzoate | |
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Record name | ETHYL BENZOATE | |
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Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-34 °C | |
Record name | Ethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl benzoate has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
A: Yes, research has identified specific Raman frequencies for this compound, distinguishing it from similar compounds like mthis compound and ethyl cinnamate. []
A: Research shows that the presence of this compound, especially in combination with C12-15 alkyl benzoate, significantly enhances the chemical stability of BPO in both solutions and gel formulations. []
A: Yes, studies have shown that chlorosulfonated polyethylene geomembrane exhibits good compatibility with this compound, showing no signs of chemical attack even at elevated temperatures. []
A: Yes, both Ti3AlC2 and Ti2AlC exhibit catalytic activity in this compound synthesis from benzoic acid and ethanol. Interestingly, Ti3AlC2 shows enhanced performance at higher temperatures, while Ti2AlC favors lower temperatures. [, ]
A: Sulfamic acid can act as an effective catalyst in the synthesis of this compound from ethanol and benzoic acid. []
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique to identify and quantify this compound in mixtures, particularly in food science for analyzing fruit aroma profiles. [, ]
A: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been successfully used to analyze the volatile aromatic compounds in starfruit, including this compound. []
A: Research indicates that incorporating this compound and C12-15 alkyl benzoate into BPO formulations, particularly in ternary solvent systems, leads to superior BPO stability compared to formulations using single solvents or binary mixtures. []
A: Studies demonstrate that apple trees infected with apple proliferation phytoplasma emit a significantly higher amount of this compound compared to healthy trees. This altered volatile profile may play a role in attracting insect vectors and spreading the disease. []
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